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molecular formula C8H6F2OS B1359144 3,5-Difluoro-4-(methylthio)benzaldehyde CAS No. 473299-49-9

3,5-Difluoro-4-(methylthio)benzaldehyde

Cat. No. B1359144
M. Wt: 188.2 g/mol
InChI Key: PGMIRFQOAYOMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006228B2

Procedure details

A solution of 3,4,5-trifluorobenzaldehyde (1.0 g, 6.3 mmol) in DMSO (7.8 mL) was treated with a slurry of sodium methanethiolate (0.438 g, 6.25 mmol) in DMSO (0.3 mL). The solution was warmed at 125° C. for 17 min in a microwave. Upon completion, the reaction was diluted with EtOAc and washed with H2O (1×) and saturated aqueous NaCl (1×). The combined aqueous was back-extracted with EtOAc (3×), and the combined organic layer was dried over Na2SO4, filtered and evaporated in vacuo to yield a crude oil that was purified by silica gel column chromatography (0-30%, EtOAc-hexanes) to yield the title compound. 1H NMR (500 MHz, CDCl3) δ 9.88 (s, 1H), 7.39 (d, J 7.0 Hz, 2H), 2.58 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1F)[CH:5]=[O:6].[CH3:12][S-:13].[Na+]>CS(C)=O.CCOC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[S:13][CH3:12])[CH:5]=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
0.438 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
7.8 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (1×) and saturated aqueous NaCl (1×)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous was back-extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (0-30%, EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1SC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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